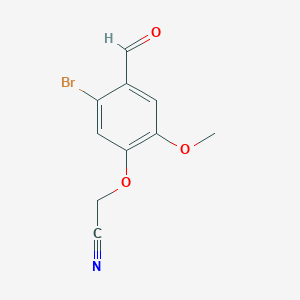
(5-Bromo-4-formyl-2-methoxyphenoxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-ブロモ-4-ホルミル-2-メトキシフェノキシ)アセトニトリルは、分子式C({10})H({8})BrNO(_{3})を持つ有機化合物です。これは、フェノキシ環に結合した臭素原子、ホルミル基、メトキシ基、アセトニトリル基の存在によって特徴付けられます。
2. 製法
合成経路と反応条件: (5-ブロモ-4-ホルミル-2-メトキシフェノキシ)アセトニトリルの合成は、通常、以下の手順を伴います。
臭素化: 出発物質である2-メトキシフェノールは、臭素化を受け、5位に臭素原子を導入します。
ホルミル化: 臭素化された中間体は、その後、通常はVilsmeier-Haack反応によってホルミル化を受け、4位にホルミル基を導入します。
ニトリル導入: 最後に、ホルミル化された中間体は、塩基性条件下でアセトニトリルと反応して、目的化合物を生成します。
工業的製造方法: この化合物の工業的製造には、同様の手順が使用される場合がありますが、大規模合成に合わせて最適化されています。これには、高収率と高純度を確保するために、連続フロー反応器と自動化システムの使用が含まれます。
反応の種類:
酸化: ホルミル基は、過マンガン酸カリウムなどの酸化剤を使用してカルボン酸に酸化することができます。
還元: ホルミル基は、水素化ホウ素ナトリウムなどの還元剤を使用してヒドロキシメチル基に還元することができます。
置換: 臭素原子は、様々な求核剤と求核置換反応を受けることができ、異なる誘導体の形成につながります。
一般的な試薬と条件:
酸化: アルカリ性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でアミンやチオールなどの求核剤。
主要な生成物:
酸化: (5-ブロモ-4-カルボキシ-2-メトキシフェノキシ)アセトニトリル。
還元: (5-ブロモ-4-ヒドロキシメチル-2-メトキシフェノキシ)アセトニトリル。
置換: 使用した求核剤に応じて、様々な置換フェノキシアセトニトリル。
化学:
- より複雑な有機分子の合成における中間体として使用されます。
- ヘテロ環化合物の調製におけるビルディングブロックとして役立ちます。
生物学:
- 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学:
- 医薬品化合物の合成のための前駆体として探求されています。
- 反応性官能基により、創薬・開発における潜在的な用途があります。
産業:
- 特殊化学品や先端材料の製造に利用されています。
- 農薬や染料の合成に用いられています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-formyl-2-methoxyphenoxy)acetonitrile typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position.
Formylation: The brominated intermediate is then subjected to formylation, usually via a Vilsmeier-Haack reaction, to introduce the formyl group at the 4-position.
Nitrile Introduction: Finally, the formylated intermediate reacts with acetonitrile under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: (5-Bromo-4-carboxy-2-methoxyphenoxy)acetonitrile.
Reduction: (5-Bromo-4-hydroxymethyl-2-methoxyphenoxy)acetonitrile.
Substitution: Various substituted phenoxyacetonitriles depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
- Potential use in drug discovery and development due to its reactive functional groups.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the synthesis of agrochemicals and dyes.
作用機序
(5-ブロモ-4-ホルミル-2-メトキシフェノキシ)アセトニトリルの作用機序は、その用途によって異なります。生物系では、特定の酵素や受容体に作用し、特定の経路の阻害または活性化につながる可能性があります。ホルミル基とニトリル基は特に反応性が高く、化合物と生物学的標的に共有結合を形成し、それらの活性を調節することができます。
類似化合物:
(5-ブロモ-4-ホルミル-2-ヒドロキシフェノキシ)アセトニトリル: メトキシ基の代わりにヒドロキシ基を持つ類似の構造。
(5-ブロモ-4-ホルミル-2-メトキシフェノキシ)プロピオニトリル: アセトニトリル基の代わりにプロピオニトリル基を持つ類似の構造。
独自性:
- (5-ブロモ-4-ホルミル-2-メトキシフェノキシ)アセトニトリルには、ホルミル基とニトリル基の両方が存在するため、様々な化学反応に適した汎用性の高い中間体となります。
- メトキシ基は、ヒドロキシ基を持つ類似の化合物と比較して、追加の安定性と反応性を提供します。
類似化合物との比較
(5-Bromo-4-formyl-2-hydroxyphenoxy)acetonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
(5-Bromo-4-formyl-2-methoxyphenoxy)propionitrile: Similar structure but with a propionitrile group instead of an acetonitrile group.
Uniqueness:
- The presence of both a formyl and a nitrile group in (5-Bromo-4-formyl-2-methoxyphenoxy)acetonitrile makes it a versatile intermediate for various chemical reactions.
- The methoxy group provides additional stability and reactivity compared to similar compounds with hydroxyl groups.
特性
分子式 |
C10H8BrNO3 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC名 |
2-(5-bromo-4-formyl-2-methoxyphenoxy)acetonitrile |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-4-7(6-13)8(11)5-10(9)15-3-2-12/h4-6H,3H2,1H3 |
InChIキー |
SSRPZYGJUNFGEP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10889690.png)
![6-amino-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B10889696.png)

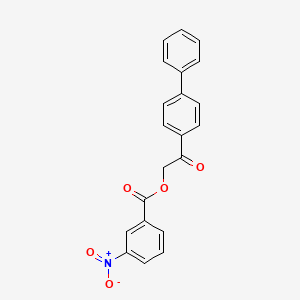
![1-[4-(3,4-Dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B10889706.png)
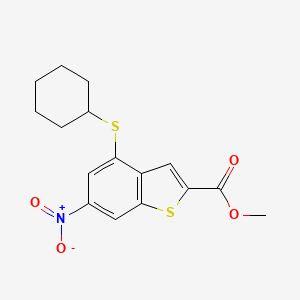
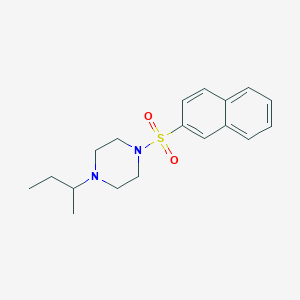
![4-bromo-1-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B10889720.png)

![2-bromo-N'-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B10889745.png)
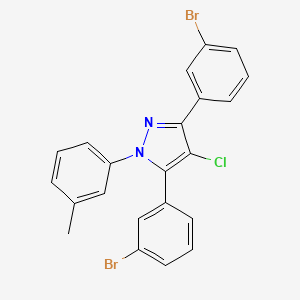
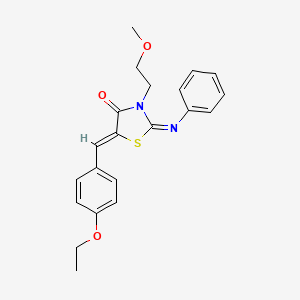
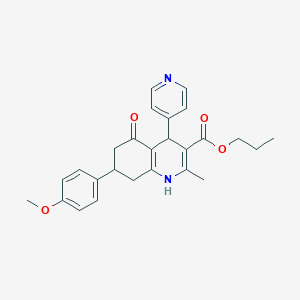
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate](/img/structure/B10889763.png)
